tert-Butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate
Overview
Description
1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a bipiperidine structure. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol typically involves the protection of the amine group in bipiperidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol are typically used for Boc deprotection.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of the free amine.
Scientific Research Applications
1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: In the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: In the large-scale synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol exerts its effects involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine group . This selective protection and deprotection are crucial in multi-step organic syntheses, particularly in peptide synthesis.
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonyl)-2-pyrrolidinone
- N-Boc-hydroxylamine
- N-Boc-propargylamine
Comparison: 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol is unique due to its bipiperidine structure, which provides additional steric hindrance and stability compared to simpler Boc-protected amines . This makes it particularly useful in the synthesis of complex molecules where selective protection is required.
Properties
IUPAC Name |
tert-butyl 4-[4-(hydroxymethyl)piperidin-1-yl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-10-6-14(7-11-18)17-8-4-13(12-19)5-9-17/h13-14,19H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWJTWBTFUGALJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.